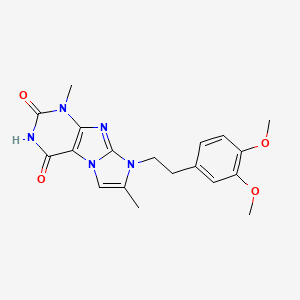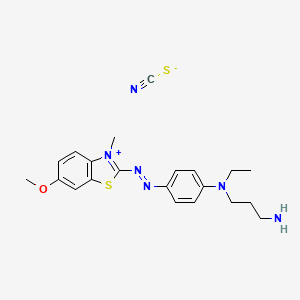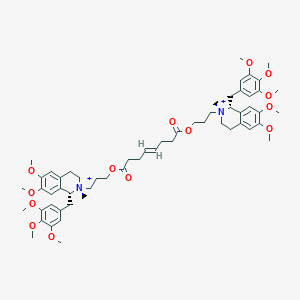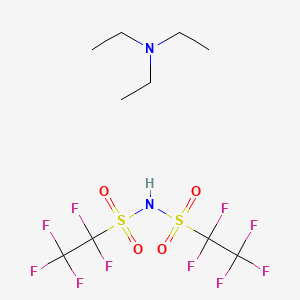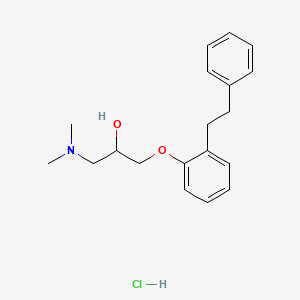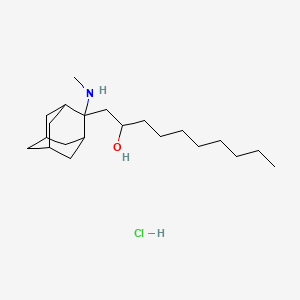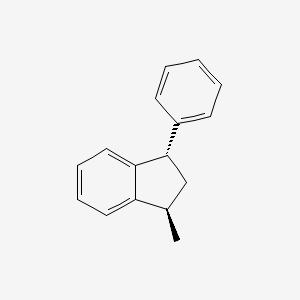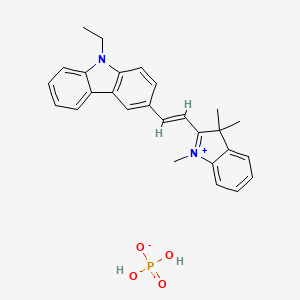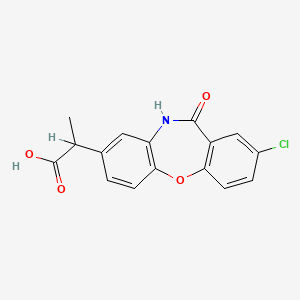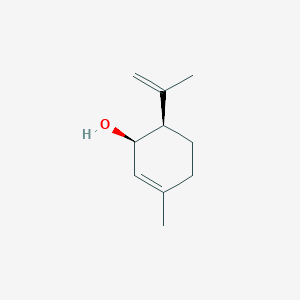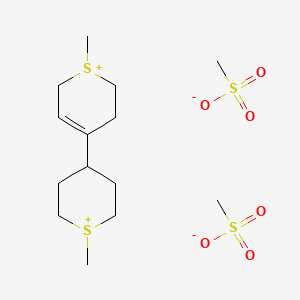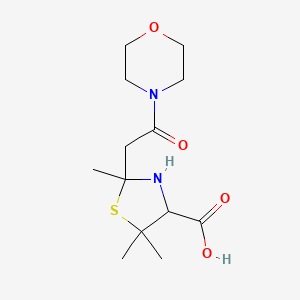
2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide typically involves the reaction of thiazolidine derivatives with appropriate carboxylic acid and acetomorpholide precursors. Common synthetic approaches include multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compound .
Industrial Production Methods
Industrial production of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide may involve large-scale synthesis using optimized reaction conditions and catalysts. Green chemistry principles, such as atom economy and cleaner reaction profiles, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as carboxyl, thiazolidine, and acetomorpholide moieties.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazolidine derivatives .
Scientific Research Applications
4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring contributes to its ability to interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-one: Exhibits various biological activities, including antimicrobial and anticancer properties.
Thiazolidine-2-thione:
Uniqueness
4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide is unique due to its specific combination of functional groups and its diverse range of biological activities. The presence of the carboxyl, thiazolidine, and acetomorpholide moieties enhances its pharmacological properties and makes it a valuable compound for research and development .
Properties
CAS No. |
85486-55-1 |
|---|---|
Molecular Formula |
C13H22N2O4S |
Molecular Weight |
302.39 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4S/c1-12(2)10(11(17)18)14-13(3,20-12)8-9(16)15-4-6-19-7-5-15/h10,14H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
MWJDCXNXFWJBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)(C)CC(=O)N2CCOCC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



